molecular formula C14H8BrNO2 B12639406 9-Bromobenzo[h]isoquinoline-6-carboxylic acid CAS No. 919293-20-2

9-Bromobenzo[h]isoquinoline-6-carboxylic acid

Cat. No.: B12639406
CAS No.: 919293-20-2
M. Wt: 302.12 g/mol
InChI Key: MOLGSFBBASBZLE-UHFFFAOYSA-N
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Description

9-Bromobenzo[h]isoquinoline-6-carboxylic acid is a heterocyclic aromatic compound that features a bromine atom at the 9th position and a carboxylic acid group at the 6th position on the benzo[h]isoquinoline skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromobenzo[h]isoquinoline-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of benzo[h]isoquinoline followed by carboxylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The carboxylation step often involves the use of carbon dioxide under high pressure and temperature in the presence of a base like potassium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoquinoline derivatives.

    Substitution: The bromine atom in 9-Bromobenzo[h]isoquinoline-6-carboxylic acid can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Various substituted benzo[h]isoquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 9-Bromobenzo[h]isoquinoline-6-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of various functionalized isoquinolines and benzo[h]isoquinolines.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives have shown promise in inhibiting the growth of certain cancer cell lines.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. They are investigated for their ability to interact with specific biological targets, such as enzymes and receptors, which are implicated in various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its unique structural properties make it suitable for applications in electronic devices.

Mechanism of Action

The mechanism of action of 9-Bromobenzo[h]isoquinoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to modulation of their activity. The compound can inhibit or activate certain pathways, depending on the nature of the target and the specific interactions involved.

Comparison with Similar Compounds

Similar Compounds

    Benzo[h]isoquinoline-6-carboxylic acid: Lacks the bromine atom at the 9th position.

    9-Chlorobenzo[h]isoquinoline-6-carboxylic acid: Contains a chlorine atom instead of bromine.

    9-Iodobenzo[h]isoquinoline-6-carboxylic acid: Contains an iodine atom instead of bromine.

Uniqueness

9-Bromobenzo[h]isoquinoline-6-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The bromine atom can enhance the compound’s ability to participate in halogen bonding, which is important in medicinal chemistry for improving binding affinity and specificity.

Properties

CAS No.

919293-20-2

Molecular Formula

C14H8BrNO2

Molecular Weight

302.12 g/mol

IUPAC Name

9-bromobenzo[h]isoquinoline-6-carboxylic acid

InChI

InChI=1S/C14H8BrNO2/c15-9-1-2-10-11(6-9)13-7-16-4-3-8(13)5-12(10)14(17)18/h1-7H,(H,17,18)

InChI Key

MOLGSFBBASBZLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C3C=CN=CC3=C2C=C1Br)C(=O)O

Origin of Product

United States

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